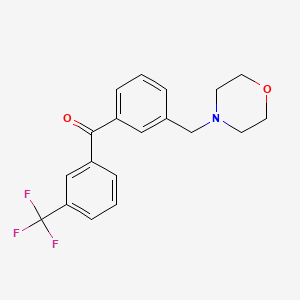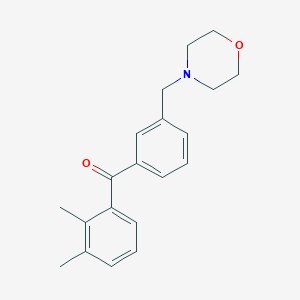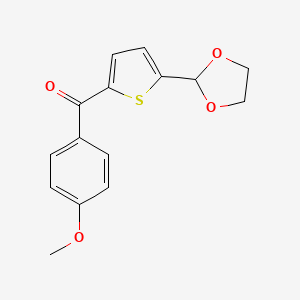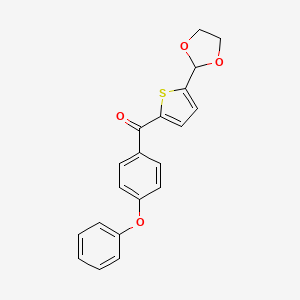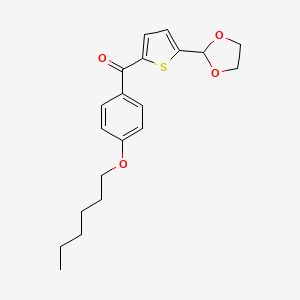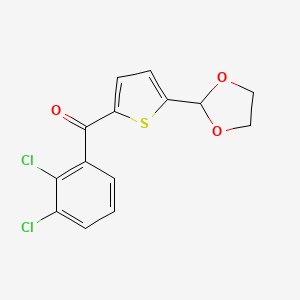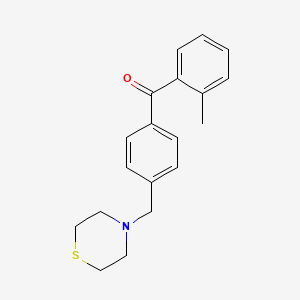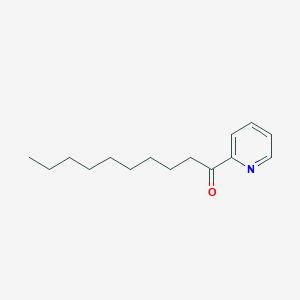
1-(Pyridin-2-yl)decan-1-one
Vue d'ensemble
Description
1-(Pyridin-2-yl)decan-1-one, commonly referred to as 1-PD, is a novel compound that has been studied for its potential applications in a variety of fields. It is a heterocyclic compound, containing both an aromatic ring and a saturated aliphatic chain. 1-PD has been found to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-cancer properties. The compound has also been investigated for its potential use in drug delivery and as an inhibitor of enzymes.
Applications De Recherche Scientifique
- Palladium Complexes : Researchers have explored the use of 1-(pyridin-2-yl)decan-1-one as a ligand in palladium complexes. These complexes can serve as efficient catalysts for various organic transformations, including cross-coupling reactions and transfer hydrogenations .
- Imatinib Impurity : The compound has been studied as an impurity in the synthesis of imatinib, a tyrosine kinase inhibitor used in cancer treatment. Understanding its presence and potential effects is crucial for drug quality control .
- Oxiconazole Related Compound : In pharmaceutical research, 1-(pyridin-2-yl)decan-1-one derivatives have been investigated as intermediates or related compounds in the synthesis of antifungal agents like oxiconazole .
- A crystal structure study involving bis(acetato-κO)-bis(1-(pyridin-2-yl)ethan-1-one oxime-κ²N,N’)nickel(II) provides insights into the coordination chemistry of this compound .
Organic Synthesis and Catalysis
Medicinal Chemistry
Crystallography
Water-Soluble Complexes
Mécanisme D'action
Target of Action
Related compounds such as pyrimidine derivatives have been found to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit prostaglandin synthesis, a key process in inflammation . This suggests that 1-(Pyridin-2-yl)decan-1-one might also interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
For instance, some pyrimidine derivatives have been found to inhibit the synthesis of prostaglandins, key mediators of inflammation . This suggests that 1-(Pyridin-2-yl)decan-1-one might also affect similar biochemical pathways, leading to downstream effects such as reduced inflammation.
Result of Action
Related compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities . This suggests that 1-(Pyridin-2-yl)decan-1-one might also have similar effects at the molecular and cellular level.
Propriétés
IUPAC Name |
1-pyridin-2-yldecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-12-15(17)14-11-9-10-13-16-14/h9-11,13H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSGXUQRIQAJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641984 | |
| Record name | 1-(Pyridin-2-yl)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-40-3 | |
| Record name | 1-(2-Pyridinyl)-1-decanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyridin-2-yl)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



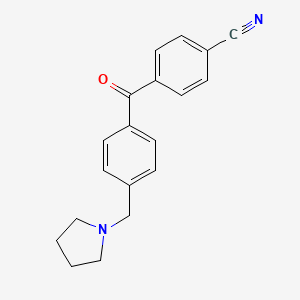
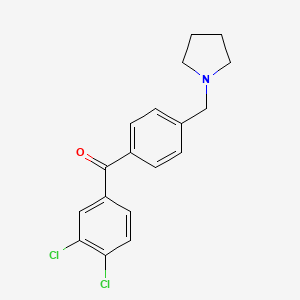
![3-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613852.png)
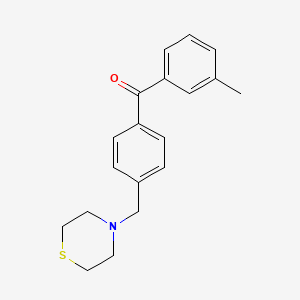
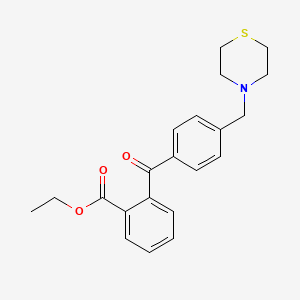
![Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate](/img/structure/B1613855.png)

